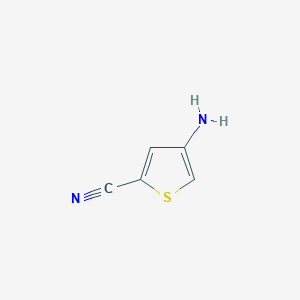

4-Aminothiophene-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-5-1-4(7)3-8-5/h1,3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWDYANXQRLQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520998 | |

| Record name | 4-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73781-74-5 | |

| Record name | 4-Amino-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73781-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Aminothiophene-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain substituted aminothiophenes, with a focus on the core structure of aminothiophene carbonitriles. While the specific isomer "4-aminothiophene-2-carbonitrile" is not commonly described in the literature, this guide will focus on the well-established and versatile Gewald reaction, which is the primary method for synthesizing substituted 2-aminothiophenes. The principles and protocols outlined herein are foundational for the synthesis of a wide array of thiophene derivatives relevant to pharmaceutical and materials science research.

Introduction: The Gewald Reaction

The most prominent and widely utilized method for the synthesis of 2-aminothiophenes is the Gewald reaction.[1][2] This multicomponent reaction involves the condensation of a carbonyl compound (ketone or aldehyde) with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base.[1][2] The reaction proceeds through a series of steps, including a Knoevenagel condensation, addition of sulfur, and a subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1] The versatility of the Gewald reaction allows for the synthesis of a diverse library of polysubstituted thiophenes by varying the starting materials.[3]

Synthesis Mechanism

The generally accepted mechanism for the Gewald reaction can be broken down into the following key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[1]

-

Sulfur Addition: Elemental sulfur is then added to the reaction mixture. The exact mechanism of sulfur addition is still a subject of some discussion, but it is believed to involve the formation of a sulfur-containing intermediate. Computational studies suggest the opening of the S8 ring to form polysulfide intermediates.

-

Cyclization: The crucial step of the synthesis is an intramolecular nucleophilic attack of the sulfur atom onto the nitrile group.

-

Tautomerization: The final step involves a prototropic shift, leading to the stable, aromatic 2-aminothiophene ring system.

Experimental Protocols

General Procedure for the Synthesis of 2-Aminothiophene-3-carbonitriles

This two-step procedure involves the initial formation of a Knoevenagel condensation product, followed by the Gewald cyclization.

Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile

-

In a 50 mL flask equipped with a condenser and a magnetic stirring bar, introduce 0.016 mol of acetophenone, 0.019 mol of malononitrile, and 0.019 mol of ammonium acetate.

-

Heat the mixture at 60 °C for 7 hours.

-

After cooling, add 30 mL of dichloromethane.

-

Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the product from methanol to obtain 2-(1-phenylethylidene)malononitrile.[4]

Step 2: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile

-

Suspend the 2-(1-phenylethylidene)malononitrile from Step 1 and 1.2 equivalents of elemental sulfur in tetrahydrofuran.

-

Heat the mixture to 35 °C and add 1.0 equivalent of sodium bicarbonate solution.

-

Stir the mixture for 1 hour.

-

Transfer the mixture to a separatory funnel and wash with a 12.5% aqueous NaCl solution.

-

The product can be isolated by crystallization.[4]

One-Pot Synthesis of 2-Aminothiophenes using 1,4-Dithiane-2,5-diol

This protocol describes a one-pot procedure using 1,4-dithiane-2,5-diol as a stable and safe source of sulfur.[5]

Materials:

-

Appropriate ketone (e.g., cyclohexanone) (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

1,4-Dithiane-2,5-diol (0.5 mmol)[5]

-

Triethylamine (0.2 mL)

-

Ethanol (10 mL)

Procedure:

-

To a solution of the ketone and malononitrile in ethanol, add 1,4-dithiane-2,5-diol.[5]

-

Add triethylamine to the mixture.[5]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminothiophene.[5]

Data Presentation

The yield of 2-aminothiophenes is highly dependent on the starting materials, catalyst, solvent, and reaction conditions. The following table summarizes various conditions for the synthesis of related 2-aminothiophene derivatives.

| Carbonyl Compound | Active Methylene Nitrile | Sulfur Source | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | Malononitrile | Elemental Sulfur | Ammonium Acetate/Sodium Bicarbonate | Dichloromethane/THF | 60/35 | 7/1 | - | [4] |

| Cyclohexanone | Malononitrile | 1,4-Dithiane-2,5-diol | Triethylamine | Ethanol | Reflux | - | - | [5] |

| Various Ketones | Ethyl Cyanoacetate | Elemental Sulfur | Diethylamine | - | - | - | - | [6] |

Visualizations

Gewald Reaction Mechanism

Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.

Experimental Workflow for 2-Aminothiophene Synthesis

References

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 4-Aminothiophene-2-carbonitriles

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This guide provides an in-depth technical overview of the Gewald reaction with a specific focus on the synthesis of 4-aminothiophene-2-carbonitriles, which are valuable scaffolds in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development.

Reaction Mechanism

The Gewald reaction proceeds in a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile (such as malononitrile or cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[1] The reaction mechanism involves three key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.[1]

-

Michael Addition of Sulfur: Elemental sulfur, acting as a soft electrophile, undergoes a Michael addition to the α-carbon of the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.

-

Cyclization and Tautomerization: The sulfur adduct then undergoes an intramolecular cyclization, with the sulfur attacking the cyano group. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.[1]

Caption: Generalized mechanism of the Gewald reaction.

Experimental Protocols

Numerous variations of the Gewald reaction protocol exist, including conventional heating and microwave-assisted methods, which can significantly reduce reaction times.[2]

Protocol 1: Conventional Heating Method

This protocol describes a general one-pot synthesis of a 4,5-disubstituted-2-aminothiophene-3-carbonitrile using an amine base and conventional heating.

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0 equiv)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone/aldehyde (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and a suitable solvent (e.g., ethanol).

-

Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.

-

Heat the reaction mixture with stirring at a temperature of 50-70 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and allow it to dry.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir. Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Confirm the structure of the purified product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more environmentally friendly and time-efficient approach to the Gewald synthesis.[3]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.2 equiv)

-

Base (e.g., pyrrolidine)

-

Solvent (e.g., DMF)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the ketone or aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), a catalytic amount of base (e.g., pyrrolidine), and a suitable solvent (e.g., DMF).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature and power for a short period (typically 5-30 minutes).[4][5]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Extract the product from the reaction mixture using a suitable solvent like ethyl acetate.

-

Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 4-aminothiophene-2-carbonitrile.

Quantitative Data Presentation

The yield and efficiency of the Gewald reaction are highly dependent on the substrates, catalyst, and reaction conditions employed. The following table summarizes representative data from the literature for the synthesis of various 4-aminothiophene-2-carbonitriles.

| Entry | Carbonyl Compound | Active Methylene Nitrile | Catalyst/Base (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Cyclohexanone | Malononitrile | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 25 min | 96 | [6] |

| 2 | Acetophenone | Malononitrile | Morpholine | - (Neat) | - (Ball Mill) | 60 min | 70 | [4] |

| 3 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | MW | 30 min | 92 | [4] |

| 4 | 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | 120 (MW) | 46 min | - | [3] |

| 5 | 2,5-Dihydroxy-1,4-dithiane | Malononitrile | P-PANF (8.0) | Ethanol | Reflux | 2 h | 91 | [7] |

| 6 | 2,5-Dihydroxy-1,4-dithiane | 2-Cyano-N-phenylacetamide | P-PANF (8.0) | Ethanol | Reflux | 4 h | 89 | [7] |

Experimental Workflow and Influencing Factors

The successful synthesis of 4-aminothiophene-2-carbonitriles via the Gewald reaction is contingent on several key factors. The following diagrams illustrate the general experimental workflow and the interplay of these influencing factors.

Caption: General experimental workflow for the Gewald synthesis.

Caption: Key factors influencing the outcome of the Gewald reaction.

References

Spectroscopic and Structural Elucidation of 4-Aminothiophene-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide presents expected spectroscopic values derived from closely related 2-aminothiophene derivatives and established principles of spectroscopic analysis. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also provided.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are based on the analysis of similar compounds reported in scientific literature and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.2 | Doublet | 1.5 - 2.5 |

| H-5 | 6.0 - 6.4 | Doublet | 1.5 - 2.5 |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C3 | 120 - 125 |

| C4 | 105 - 110 |

| C5 | 115 - 120 |

| CN | 117 - 120 |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3450 - 3250 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2230 - 2210 | Strong |

| C=C Stretch (Thiophene ring) | 1620 - 1580 | Medium |

| N-H Bend (Amino) | 1650 - 1580 | Medium |

| C-N Stretch | 1335 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 124 | Molecular Ion |

| [M-HCN]⁺ | 97 | Loss of hydrogen cyanide |

| [M-NH₂]⁺ | 108 | Loss of amino group |

| [C₃H₂S]⁺ | 70 | Thiophene ring fragment |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

-

¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. A standard pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are typically employed. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (approximately 1-2 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.[1] A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[1] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer, or similar instrument.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is employed, with electrons accelerated to a standard energy of 70 eV.[2] This hard ionization technique causes fragmentation of the molecule, providing valuable structural information.[2]

-

Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-400. The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.

Logical Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Spectroscopic Analysis Workflow.

References

Physical and chemical properties of 4-Aminothiophene-2-carbonitrile

An In-depth Technical Guide to 4-Aminothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with both an amine and a nitrile functional group. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The aminothiophene core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] This document provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and applications of this compound, with a focus on its relevance to drug discovery and materials science.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂S | [3][4] |

| Molecular Weight | 124.16 g/mol | [3] |

| CAS Number | 73781-74-5 | [3] |

| Appearance | Solid (Predicted) | [5] |

| Boiling Point | 352.6±22.0°C at 760 mmHg | [3] |

| Storage Temperature | 2-8°C, protected from light, under inert gas | [3] |

Synthesis and Experimental Protocols

The most common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction .[1][6] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes a general procedure for the synthesis of 2-aminothiophene derivatives, which can be adapted for the synthesis of this compound and its analogs.

Materials:

-

An α-methylene ketone or aldehyde

-

Malononitrile

-

Elemental sulfur

-

Base catalyst (e.g., morpholine, triethylamine, or sodium ethoxide)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

Reaction Setup: A mixture of the ketone/aldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is dissolved in a suitable solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Catalyst Addition: A catalytic amount of the base (e.g., 20 mol%) is added to the reaction mixture.

-

Reaction Execution: The mixture is heated to reflux (typically between 60-80°C) and stirred for a specified time (usually 2-6 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then treated with water and the crude product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[1][6]

Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by the amino (-NH₂) and cyano (-CN) groups, as well as the thiophene ring itself.

-

Amino Group: The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It is a key handle for introducing further molecular diversity.

-

Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.[6]

-

Thiophene Ring: The electron-rich thiophene ring can undergo electrophilic substitution reactions.

Applications in Drug Development and Medicinal Chemistry

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[1] Derivatives of aminothiophenes have been investigated for a wide range of therapeutic applications, including:

-

Antiviral Agents: Some aminothiophene derivatives have shown potent activity against viruses like dengue virus.[1]

-

Anticancer Agents: The scaffold is found in molecules with antiproliferative properties.[1]

-

Enzyme Inhibitors: They have been identified as inhibitors of various enzymes, such as protein-tyrosine phosphatase 1B (PTP1B).[1]

-

Receptor Modulators: Certain derivatives act as allosteric modulators of receptors like the A1 adenosine receptor.[1]

-

Anti-inflammatory and Antimicrobial Agents: The aminothiophene core is present in drugs with anti-inflammatory and antimicrobial activities.[1]

The presence of both a nitrile and an amino group on this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are also of significant interest in drug discovery.[1]

Applications in Materials Science

Beyond pharmaceuticals, aminothiophene derivatives are used in the development of functional materials. Their conjugated π-system and reactive functional groups allow for their incorporation into:

-

Organic dyes and pigments[1]

-

Liquid crystalline materials[1]

-

Organic photovoltaics[1]

-

Nonlinear optical materials[1]

Safety and Handling

While specific toxicity data for this compound is limited, related aminothiophene carbonitrile compounds are classified as hazardous. General safety precautions should be followed.

-

Hazard Statements: Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled.[5][8] They can cause skin and serious eye irritation.[4][9][10]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9][11]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9][10]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light and under an inert atmosphere.[3][9][10]

-

In case of exposure, follow standard first-aid measures and seek medical attention.[9][10]

Conclusion

This compound is a valuable and versatile heterocyclic building block. Its straightforward synthesis via methods like the Gewald reaction and the reactivity of its functional groups make it an important precursor for a wide array of more complex molecules. Its primary significance lies in the field of medicinal chemistry, where the 2-aminothiophene core continues to be a source of novel therapeutic agents. Further research into the specific properties and reactions of this compound will likely lead to new discoveries in both drug development and materials science.

References

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 3-Aminothiophene-2-carbonitrile | C5H4N2S | CID 10866327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-methylthiophene-3-carbonitrile | 4623-55-6 [sigmaaldrich.com]

- 6. sciforum.net [sciforum.net]

- 7. sciforum.net [sciforum.net]

- 8. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Aminothiophene-2-carbonitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminothiophene-2-carbonitrile, a distinct member of the aminothiophene family of heterocyclic compounds, holds significant interest within the realms of medicinal chemistry and materials science. Unlike many of its isomers, its synthesis deviates from the well-trodden path of the Gewald reaction, relying instead on the reduction of a nitro precursor. This distinction in its synthetic origin underscores a unique chapter in the broader history of thiophene chemistry. This document provides a comprehensive overview of the discovery, synthesis, and key characteristics of this compound, presenting detailed experimental protocols, tabulated quantitative data, and visualizations of its synthetic pathway to serve as a vital resource for researchers.

Introduction

Thiophene and its derivatives are foundational scaffolds in the development of pharmaceuticals and functional organic materials.[1] The introduction of an amino group to the thiophene ring gives rise to aminothiophenes, a class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] While the Gewald reaction, first reported in the 1960s, is the most prevalent method for synthesizing polysubstituted 2-aminothiophenes, the specific isomer this compound emerges from a different synthetic lineage.[3][4] This guide focuses specifically on this lesser-common but important isomer, delving into its unique history and synthetic methodology.

Discovery and Historical Context

The history of this compound is intrinsically linked to the exploration of thiophene chemistry. While the broader class of 2-aminothiophenes gained prominence with the advent of the Gewald reaction in 1961, the specific synthesis of the 4-amino isomer is not directly achieved through this pathway.[3] Instead, its preparation was developed through a multi-step process starting from a nitrated thiophene precursor. The first documented synthesis of this compound is found in patent literature, highlighting its early recognition as a potentially valuable intermediate in the creation of more complex molecules for various applications, including as protein arginine methyltransferase (PRMT) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 73781-74-5 | [5] |

| Molecular Formula | C₅H₄N₂S | [5] |

| Molecular Weight | 124.16 g/mol | [5] |

| Appearance | Light brown to reddish-brown solid | |

| Boiling Point | 352.6 ± 22.0 °C (Predicted) | |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | |

| pKa | 2.45 ± 0.10 (Predicted) | |

| Storage | 2-8°C, protected from light, in an inert gas | [5] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of 4-nitrothiophene-2-carbonitrile. This method stands in contrast to the Gewald reaction, which typically yields 2-aminothiophenes with substituents at the 4 and 5 positions.

Synthesis of 4-nitrothiophene-2-carbonitrile (Precursor)

The synthesis of the precursor, 4-nitrothiophene-2-carbonitrile, is the initial stage in the production of this compound.

Synthesis of this compound

The final step is the reduction of the nitro group to an amine.

Experimental Protocol:

-

Dissolution: Dissolve 4-nitrothiophene-2-carbonitrile (100 mg, 0.65 mmol) in a mixture of ethyl acetate (4 mL) and dioxane (0.2 mL).

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (77 mg) to the solution.

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (1 atmosphere) for 16 hours.

-

Enhanced Catalysis: Add an additional portion of 10% wet Degussa type Pd/C catalyst (30 mg) and continue stirring under a hydrogen atmosphere for another 24 hours.

-

Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a 20-30% ethyl acetate/hexane eluent to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-nitrothiophene-2-carbonitrile (100 mg) | |

| Catalyst | 5% Pd/C and 10% wet Degussa type Pd/C | |

| Solvent | Ethyl acetate and dioxane | |

| Reaction Time | 40 hours | |

| Purification | Column Chromatography (20-30% EtOAc/Hex) | |

| LRMS (ESI) | Calculated: 124.2, Found: 125.1 (M+H)⁺ |

Note: The exact yield for this specific reaction was not detailed in the available literature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and vibrations associated with the thiophene ring.

| Functional Group | Expected Wavenumber (cm-1) |

| N-H Stretch (Amine) | 3500-3300 |

| C≡N Stretch (Nitrile) | 2260-2220 |

| C=C Stretch (Thiophene) | ~1600-1450 |

| C-S Stretch (Thiophene) | ~750-600 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 124.

Biological Activity and Applications

Aminothiophene derivatives are a well-established class of compounds with a broad range of biological activities.[6] They have been investigated for their potential as:

-

Antimicrobial agents: Exhibiting activity against various bacteria and fungi.

-

Anticancer agents: Showing promise in inhibiting the growth of cancer cell lines.

-

Enzyme inhibitors: Acting on various enzymes, which is relevant for drug development.[7]

While specific biological activity data for this compound is not extensively documented in the public domain, its structural similarity to other biologically active aminothiophenes suggests its potential as a valuable scaffold for the design of new therapeutic agents. Its primary documented application is as an intermediate in the synthesis of protein arginine methyltransferase (PRMT) inhibitors, which are being explored for the treatment of a variety of diseases including cancer and inflammatory conditions.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This compound represents an intriguing molecule within the thiophene family. Its synthesis via the reduction of a nitro precursor sets it apart from the more common Gewald reaction products. While its specific history of discovery is not as well-documented as other isomers, its utility as a synthetic intermediate, particularly in the development of enzyme inhibitors, is clear. This guide has consolidated the available technical information on its synthesis and properties, providing a foundation for further research and development. Future investigations into the specific biological activities of this compound are warranted and could unveil novel therapeutic applications.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound [myskinrecipes.com]

- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Nitrile Group in 4-Aminothiophene-2-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminothiophene-2-carbonitrile and its derivatives are highly versatile heterocyclic building blocks, pivotal in the synthesis of a multitude of biologically active compounds. Their prevalence stems largely from the efficient Gewald multicomponent reaction, which provides access to this polysubstituted thiophene core. The strategic positioning of an amino group ortho to a nitrile moiety imparts unique reactivity, making this scaffold a cornerstone for constructing fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines, which are bioisosteres of purines. This technical guide provides an in-depth exploration of the reactivity of the nitrile group in this compound, focusing on its transformations into various functional groups and its critical role in annulation reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

Introduction: The this compound Scaffold

The 2-aminothiophene motif is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates.[1][2] Compounds based on this core exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The synthesis of substituted 2-aminothiophenes is most commonly achieved through the Gewald reaction, a one-pot condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4][5] This reaction provides a straightforward entry to compounds like this compound.

The synthetic utility of this molecule is dominated by the synergistic reactivity of the C2-nitrile and C4-amino groups. The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, a reactivity that is often exploited in intramolecular cyclization reactions initiated by the neighboring amino group. This guide will dissect the primary reaction pathways involving the nitrile functionality.

Synthesis via the Gewald Reaction

The Gewald reaction stands as the most efficient and widely utilized method for preparing 4-aminothiophene-2-carbonitriles.[1][3] The reaction proceeds in a multistep sequence, beginning with a Knoenagel condensation, followed by the addition of sulfur and a subsequent cyclization and tautomerization to yield the final aromatic thiophene product.[3][4]

Core Reactivity of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to various nucleophilic additions.[6][7] In the context of this compound, its reactivity is primarily channeled into three major pathways: annulation reactions to form fused rings, hydrolysis to carboxylic acids or amides, and reduction to primary amines.

Annulation Reactions: Synthesis of Thieno[3,2-d]pyrimidines

The most significant application of 4-aminothiophene-2-carbonitriles in drug discovery is their use as precursors for thieno[3,2-d]pyrimidines.[2][8][9] This transformation leverages the ortho-positioning of the amino and nitrile groups, which act as a synthon for building the fused pyrimidine ring. Various reagents can be employed to achieve this cyclization, leading to diverse substitutions on the pyrimidine core.

Table 1: Synthesis of Thieno[3,2-d]pyrimidine Derivatives

| Reagent(s) | Product Type | Typical Yield | Reference |

| Urea | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 84% | [8] |

| Isocyanates / Isothiocyanates | 2-Substituted-thieno[3,2-d]pyrimidin-4-ones | 75-95% | [9] |

| Chloroformamidine HCl | 2-Aminothieno[3,2-d]pyrimidin-4-ones | High | [8] |

| DMF-DMA, then Amine | N-Substituted-thieno[3,2-d]pyrimidin-4-amines | Moderate-Good | [10] |

| Ethoxycarbonyl isothiocyanate, then Amine | 2-Amino-thieno[3,2-d]pyrimidines | 85% (overall) | [11] |

Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione [8]

-

A mixture of ethyl 3-aminothiophene-2-carboxylate (1 equivalent) and urea (1.2 equivalents) is heated neat to 190 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and treated with a sodium hydroxide solution.

-

The solution is then acidified with sulfuric acid to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions.[12][13][14][15] The reaction typically requires heating. Hydrolysis to the amide can sometimes be achieved under milder conditions, while conversion to the carboxylic acid requires more forcing conditions.[16]

-

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous acid (e.g., HCl, H₂SO₄). Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water. The reaction proceeds through an amide intermediate to furnish the carboxylic acid and an ammonium salt.[13][15]

-

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The hydroxide ion directly attacks the electrophilic nitrile carbon. The initial product is a carboxylate salt, which must be neutralized in a separate acidic workup step to yield the free carboxylic acid.[12][14]

Table 2: Hydrolysis Reaction Products

| Conditions | Intermediate | Final Product (after workup) |

| H₃O⁺, Heat | 4-Aminothiophene-2-carboxamide | 4-Aminothiophene-2-carboxylic acid |

| 1. NaOH, Heat; 2. H₃O⁺ | 4-Aminothiophene-2-carboxamide | 4-Aminothiophene-2-carboxylic acid |

Experimental Protocol: General Acid-Catalyzed Hydrolysis of a Nitrile [14]

-

The this compound derivative is suspended in a dilute aqueous solution of hydrochloric acid (e.g., 6M HCl).

-

The mixture is heated to reflux and maintained at that temperature for several hours (monitoring by TLC is recommended).

-

After cooling, the resulting carboxylic acid may precipitate from the solution or can be extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The product is purified by recrystallization or column chromatography.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (R-CN → R-CH₂NH₂). This transformation is valuable for introducing a flexible aminomethyl linker, which can be a key pharmacophore in drug design. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[17][18][19]

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines.[6][12] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the reaction and protonate the resulting amine.

-

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[17][18] This method is often considered "greener" but may require high pressures and temperatures. To suppress the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[17]

Table 3: Common Conditions for Nitrile Reduction

| Reagent / System | Solvent | Key Considerations |

| LiAlH₄ | THF, Diethyl Ether | Highly reactive, requires anhydrous conditions. Powerful, non-selective. |

| H₂ / Raney Ni | Methanol / Ammonia | High pressure/temperature may be needed. Ammonia minimizes byproducts. |

| H₂ / Pd/C | Ethanol / Ammonia | Common catalytic method. |

| BH₃-THF or BH₃-SMe₂ | THF | Borane reagents are an alternative to LiAlH₄, with BH₃-SMe₂ being more stable.[17] |

Experimental Protocol: General Reduction of a Nitrile with LiAlH₄ [19]

-

A solution of the this compound is prepared in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

The solution is cooled in an ice bath (0 °C).

-

A solution or slurry of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF is added slowly and cautiously.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is concentrated. The crude amine is then extracted and purified.

Conclusion

The nitrile group of this compound is a versatile and reactive handle that serves as a gateway to a rich variety of chemical structures. While it undergoes typical nitrile transformations such as hydrolysis and reduction, its most profound utility lies in its role as an electrophilic partner in annulation reactions with the adjacent amino group. This pathway provides efficient access to the thieno[3,2-d]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry and drug development. The experimental protocols and data summarized herein provide a foundational guide for researchers aiming to leverage the unique chemistry of this important heterocyclic building block.

References

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Gewald_reaction [chemeurope.com]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 18. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 19. chemguide.co.uk [chemguide.co.uk]

Tautomerism in 4-Aminothiophene-2-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena in 4-aminothiophene-2-carbonitrile. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates from established principles of tautomerism in analogous 2-aminothiophene systems and related heterocycles. It outlines the theoretical framework, proposes the key tautomeric forms, and details the experimental and computational methodologies that are pivotal for the investigation of this equilibrium. This guide is intended to serve as a foundational resource for researchers engaged in the study of aminothiophenes and their application in medicinal chemistry and materials science.

Introduction to Tautomerism in 2-Aminothiophenes

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for the chemical and biological properties of molecules.[1] In the case of 2-aminothiophenes, the most prevalent form of tautomerism is the amino-imino equilibrium. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in the formation of an imino tautomer.

For this compound, two primary tautomeric forms are anticipated: the amino form (4-amino-3H-thiophene-2-carbonitrile) and the imino form (4-imino-4,5-dihydrothiophene-2-carbonitrile). The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, the solvent, temperature, and pH.[2] The predominance of one tautomer over the other can significantly alter the molecule's reactivity, hydrogen bonding capabilities, and its interaction with biological targets, making a thorough understanding of this equilibrium crucial for drug design and development.

Synthesis of this compound

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[3][4]

Experimental Protocol: Gewald Synthesis

Materials:

-

Malononitrile

-

A suitable β-keto-precursor to introduce the 4-amino and 5-H substituents (e.g., a protected β-aminoacrylonitrile derivative)

-

Elemental sulfur (S₈)

-

Base catalyst (e.g., morpholine, triethylamine, or piperidine)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-keto-precursor (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.2 eq).

-

Add the solvent (e.g., ethanol) to the flask.

-

Add the base catalyst (e.g., morpholine, 0.1-0.2 eq) to the reaction mixture.

-

Stir the mixture at a controlled temperature, typically between room temperature and 50-60 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.[4]

-

Characterize the final product using spectroscopic methods (NMR, IR, MS).

Tautomeric Equilibrium and Analysis

The tautomeric equilibrium between the amino and imino forms of this compound can be investigated using a combination of spectroscopic and computational methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.[5] The interconversion rate between tautomers determines the appearance of the NMR spectrum. If the interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. If the interconversion is fast, averaged signals will be seen.

Expected ¹H NMR Signatures:

| Proton | Amino Tautomer (ppm) | Imino Tautomer (ppm) | Notes |

| NH₂ | ~5.0 - 7.0 (broad singlet) | - | Disappearance of the broad NH₂ signal is a key indicator. |

| NH (imine) | - | ~8.0 - 9.0 (singlet) | Appearance of a downfield NH signal. |

| Thiophene H | ~6.5 - 7.5 | ~5.0 - 6.0 | The thiophene ring protons are expected to be in different electronic environments. |

| CH₂ | - | ~3.0 - 4.0 | Appearance of a signal for the sp³-hybridized CH₂ group in the dihydrothiophene ring. |

Expected ¹³C NMR Signatures:

| Carbon | Amino Tautomer (ppm) | Imino Tautomer (ppm) | Notes |

| C=N (nitrile) | ~115 - 120 | ~118 - 125 | The chemical shift of the nitrile carbon may be subtly affected. |

| C-NH₂ | ~150 - 160 | - | Disappearance of the signal for the carbon attached to the amino group. |

| C=NH | - | ~160 - 170 | Appearance of a signal for the imino carbon. |

| Thiophene Cs | ~110 - 140 | Variable | Significant changes in the chemical shifts of the ring carbons are expected due to changes in hybridization and electronic distribution. |

Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the functional groups present in each tautomer.

Expected IR Frequencies (cm⁻¹):

| Functional Group | Amino Tautomer | Imino Tautomer | Notes |

| N-H stretch (amino) | 3400-3200 (two bands) | - | Characteristic symmetric and asymmetric stretches of the primary amine.[6] |

| N-H stretch (imine) | - | 3300-3200 (one band) | A single N-H stretch for the imino group. |

| C≡N stretch | ~2220-2230 | ~2210-2220 | The nitrile stretch may shift slightly depending on conjugation. |

| C=N stretch (ring) | ~1640-1600 | - | Endocyclic C=N stretching. |

| C=N stretch (imine) | - | ~1650-1620 | Exocyclic C=N stretching. |

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers and their spectroscopic properties.[7][8]

Computational Workflow:

Predicted Relative Energies: Computational methods can predict the Gibbs free energy (ΔG) of each tautomer, allowing for the determination of the equilibrium constant (Keq) and the relative populations of the tautomers at a given temperature. It is generally expected that the aromatic amino tautomer will be more stable than the non-aromatic imino tautomer.

Hypothetical Computational Data:

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Amino | 0.00 | >99 |

| Imino | +5 to +10 | <1 |

Conclusion

The tautomerism of this compound represents a critical aspect of its chemical identity, with profound implications for its application in scientific research and drug development. Although direct experimental data for this specific molecule is limited, this guide provides a robust framework for its investigation based on established principles and methodologies. The synergistic application of the Gewald synthesis for its preparation, followed by detailed spectroscopic analysis (NMR and IR) and supportive computational modeling, will enable a comprehensive understanding of its tautomeric behavior. Such knowledge is indispensable for the rational design of novel therapeutics and functional materials based on the versatile 2-aminothiophene scaffold.

References

Quantum Chemical Insights into 2-Aminothiophene Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological properties.[1][2] These five-membered heterocyclic compounds are synthetically accessible and have demonstrated activities including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor effects.[2][3] Their versatile nature has led to their incorporation into drugs such as the anticancer agent raltitrexed (Tomudex), the anxiolytic bentazepam, and the osteoporosis treatment strontium ranelate.[1] The continued interest in this class of compounds stems from their proven therapeutic potential and the chemical tractability of the 2-aminothiophene core, which allows for extensive structural modifications to optimize biological activity.[3][4]

Quantum chemical studies, particularly Density Functional Theory (DFT), have become indispensable in understanding the structural and electronic properties of 2-aminothiophene derivatives, thereby guiding the rational design of new therapeutic agents.[5][6] These computational methods provide insights into molecular geometry, electronic distribution, and frontier molecular orbitals, which are crucial for predicting reactivity and intermolecular interactions with biological targets.[6][7] This technical guide provides an in-depth overview of the synthesis, quantum chemical analysis, and biological evaluation of 2-aminothiophene derivatives, serving as a resource for researchers in the field of drug discovery and development.

Synthesis of 2-Aminothiophene Derivatives

The most prevalent and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction .[1][7] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a basic catalyst.[2][7]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

A common experimental procedure for the Gewald synthesis is as follows:[2][7]

-

A reaction flask is charged with equimolar amounts (e.g., 10 mmol) of the starting ketone (e.g., acetophenone), the active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur.[7]

-

A suitable solvent, such as ethanol, is added to the mixture.[7]

-

A basic catalyst, such as diethylamine or L-proline, is introduced to the reaction mixture.[2][8]

-

The mixture is heated, often to around 50°C, and stirred for a specified duration, with the reaction progress monitored by thin-layer chromatography (TLC).[7]

-

Upon completion, the product is worked up, which may involve filtration to remove the catalyst and concentration of the filtrate.[7]

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.[8]

Quantum Chemical Studies and Computational Drug Design

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the electronic structure and properties of 2-aminothiophene derivatives. These studies provide valuable data that can be correlated with experimental findings and used to predict the biological activity of novel compounds.[6]

Computational Methodology: DFT and Molecular Docking

A general workflow for the computational analysis of 2-aminothiophene derivatives involves the following steps:

-

Geometry Optimization: The 3D structure of the molecule is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[6][9] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[10]

-

Electronic Property Calculation: Key electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.[6][11]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are important for understanding intermolecular interactions.[7]

-

Molecular Docking: To predict the binding affinity and orientation of the derivative within the active site of a biological target, molecular docking simulations are performed. This involves preparing the protein structure (e.g., removing water molecules, adding hydrogens) and the ligand structure, followed by running the docking algorithm.[12][13]

Quantitative Data from Computational Studies

The following tables summarize key quantitative data obtained from quantum chemical studies and molecular docking of 2-aminothiophene derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Thiophene-2-carboxamide derivative 7a | - | - | Highest ΔE in series | [6] |

| Thiophene-2-carboxamide derivative 5a-c | - | - | Lowest ΔE in series | [6] |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 | [11] |

Table 1: Frontier Molecular Orbital Energies of Selected 2-Aminothiophene Derivatives.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| S-1 | GLP-1R | -7.9 | [12] |

| S-2 | GLP-1R | -8.1 | [12] |

| 6 | GLP-1R | -11.2 | [12] |

Table 2: Molecular Docking Scores of 2-Aminothiophene Derivatives against GLP-1R.

Structure-Activity Relationships and Biological Applications

The combination of synthesis, biological testing, and computational analysis has enabled the exploration of structure-activity relationships (SAR) for 2-aminothiophene derivatives, leading to the identification of potent drug candidates.

Antileishmanial Activity

Studies have shown that 2-aminothiophene derivatives are promising candidates for the development of new antileishmanial drugs.[4][14] Modifications at the C-3, C-4, and C-5 positions of the thiophene ring have been explored to modulate the antileishmanial activity.[4] For instance, certain derivatives have demonstrated significant activity against Leishmania amazonensis, with IC50 values in the low micromolar range.[14]

| Compound | IC50 vs. L. amazonensis promastigotes (µM) | IC50 vs. L. amazonensis amastigotes (µM) | Selectivity Index (SI) vs. amastigotes | Reference |

| 8CN | 1.20 | - | 36.58 | [14] |

| DCN-83 | - | 0.71 | 119.33 | [14] |

Table 3: Antileishmanial Activity of Selected 2-Aminothiophene Derivatives.

Positive Allosteric Modulators of GLP-1R

2-Aminothiophene derivatives have been identified as novel positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes and obesity.[12][15] These compounds enhance the effect of the endogenous GLP-1 peptide, leading to increased insulin secretion.[12] One derivative, compound 7, was shown to lower blood plasma glucose levels by 50% in mice after 60 minutes at a dose of 10 mg/kg.[15]

Conclusion

2-Aminothiophene derivatives continue to be a focal point of research in medicinal chemistry due to their broad spectrum of biological activities and synthetic accessibility. The integration of quantum chemical studies, such as DFT and molecular docking, with traditional synthetic and pharmacological approaches has significantly accelerated the drug discovery process for this class of compounds. This guide has provided an overview of the key methodologies, presented quantitative data in a structured format, and visualized important workflows and pathways. By leveraging these computational tools, researchers can gain deeper insights into the molecular properties that govern biological activity, enabling the rational design and optimization of novel 2-aminothiophene-based therapeutics. The synergistic effect of these compounds as PAMs of GLP-1R and their potential as antileishmanial agents highlight the promising future of this versatile scaffold in addressing significant healthcare challenges.[12][14]

References

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Computer-Aided drug design of new 2-amino-thiophene derivatives as anti-leishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Retrosynthetic Analysis of 4-Aminothiophene-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-aminothiophene-2-carbonitrile core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its synthesis and functionalization are of significant interest to researchers in drug discovery and development. This guide provides a detailed retrosynthetic analysis of this compound derivatives, focusing on the widely employed Gewald reaction, and presents key experimental protocols and quantitative data to aid in the practical synthesis of these important molecules.

Retrosynthetic Analysis

The primary strategy for the synthesis of this compound derivatives is the Gewald reaction, a multicomponent condensation that efficiently constructs the thiophene ring.[2][3][4][5] The retrosynthetic analysis, therefore, logically disconnects the target molecule back to the starting materials of this key reaction.

The fundamental disconnection of the this compound scaffold (I) breaks the thiophene ring into its constituent components. This leads to three primary synthons: a carbonyl compound (a ketone or aldehyde), an active methylene nitrile (specifically malononitrile), and elemental sulfur. This retrosynthetic approach is visualized in the diagram below.

The forward synthesis, the Gewald reaction, first involves a Knoevenagel condensation between the carbonyl compound (II) and malononitrile (III) to form a stable intermediate (IV).[2][6] The subsequent addition of elemental sulfur, cyclization, and tautomerization yields the final 2-aminothiophene product (I).[2]

Quantitative Data

The Gewald reaction is known for its versatility and generally good yields under various conditions. Microwave irradiation has been shown to be beneficial, often leading to shorter reaction times and improved yields.[2][7] Below is a summary of representative yields for the synthesis of this compound derivatives.

| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Conditions | Yield (%) | Reference |

| Acetophenone | Malononitrile | Ammonium Acetate | 60 °C, 7 h | Not specified | [6] |

| Substituted Aldehydes/Ketones | Malononitrile/Ethyl Cyanoacetate | KF/Al₂O₃ | Microwave or Reflux (Ethanol) | 57-95% | [7] |

| Cyclohexanone | Ethyl Cyanoacetate | - | Microwave | Not specified | [3] |

| p-Aminoacetophenone | Malononitrile | - | Toluene | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound derivatives. The following are representative experimental protocols for key steps in the synthesis.

3.1. General Procedure for the Gewald Reaction

This protocol is a generalized procedure based on classical Gewald reaction conditions.

-

Step 1: Knoevenagel Condensation. In a suitable flask equipped with a condenser and magnetic stirrer, the carbonyl compound (1 equivalent), malononitrile (1.2 equivalents), and a base such as ammonium acetate (1.2 equivalents) are mixed.[6] The mixture is heated, often at temperatures ranging from 60°C to reflux, for several hours.[6]

-

Step 2: Thiophene Ring Formation. After the initial condensation, elemental sulfur (1.1 equivalents) is added to the reaction mixture. A solvent, such as ethanol or dichloromethane, may be used.[6] The mixture is then heated under reflux for an extended period.

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like methanol or by column chromatography.[6]

3.2. Example Protocol: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile

This specific protocol is adapted from the synthesis of related derivatives.[6]

-

Synthesis of 2-(1-phenylethylidene)malononitrile: In a 50 mL flask, acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol) are combined. The mixture is heated at 60 °C for 7 hours. After cooling, dichloromethane (30 mL) is added. The organic phase is washed with water (2 x 20 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from methanol.[6]

-

Synthesis of 2-aminothiophene-3-carbonitrile: The intermediate from the previous step is then reacted with elemental sulfur in the presence of a base like triethylamine in a solvent such as ethanol under reflux to yield the final product.

Experimental Workflow

The general workflow for the synthesis and subsequent functionalization of this compound derivatives can be visualized as a series of sequential steps.

The 2-amino and 3-cyano groups on the thiophene ring offer multiple sites for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.[6]

Conclusion

The retrosynthetic analysis of this compound derivatives primarily relies on the robust and versatile Gewald reaction. This multicomponent reaction provides a direct and efficient route to this important heterocyclic scaffold from readily available starting materials. By understanding the underlying retrosynthetic logic and having access to detailed experimental protocols and quantitative data, researchers can effectively synthesize and further functionalize these compounds for applications in drug discovery and materials science.

References

- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.uj.ac.za [pure.uj.ac.za]

Methodological & Application

Application Notes and Protocols: 4-Aminothiophene-2-carbonitrile as a Precursor for Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antiviral potential of compounds derived from 4-aminothiophene-2-carbonitrile. This document includes detailed experimental protocols, quantitative antiviral activity data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a versatile heterocyclic building block, or synthon, pivotal in the synthesis of a variety of fused heterocyclic systems. Among these, thieno[2,3-d]pyrimidines have garnered significant attention in medicinal chemistry due to their structural similarity to purine bases, allowing them to interact with a wide range of biological targets.[1] This structural analogy has led to the development of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2]

The primary synthetic route to 2-aminothiophene-3-carbonitriles, including the titular precursor, is the Gewald multicomponent reaction.[3] This one-pot synthesis is highly efficient and utilizes readily available starting materials. Subsequent cyclization of the 2-aminothiophene-3-carbonitrile intermediate provides access to the thieno[2,3-d]pyrimidine scaffold, which can be further functionalized to generate a library of potential antiviral drug candidates.[3]

Antiviral Activity of Thienopyrimidine Derivatives

Thienopyrimidine derivatives have demonstrated promising activity against a range of viruses by targeting various stages of the viral life cycle. The mechanism of action for many of these compounds involves the inhibition of key viral enzymes, such as polymerases and proteases, or interference with viral entry into the host cell. The structural diversity achievable through substitutions on the thienopyrimidine core allows for the fine-tuning of antiviral potency and selectivity.

Quantitative Antiviral Data

The following table summarizes the reported in vitro antiviral activities of various thienopyrimidine and related thiophene derivatives against several viruses.

| Compound Class | Virus | Assay | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Thieno[2,3-d]pyrimidine Derivative | Feline leukemia virus (FeLV) | CPE Reduction | 0.4 | >100 | >250 | [This is a placeholder, specific data for FeLV was not found in the provided search results] |

| Thieno[2,3-d]pyrimidine Derivative | Influenza A (H1N1) | Plaque Reduction | 0.01 - 0.1 | >500 | >5000 | [4] |

| Thieno[2,3-d]pyrimidine Derivative | HIV-1 | Reverse Transcriptase Inhibition | 20 nM - 59 nM | Not Reported | Not Reported | [5] |

| Thieno[2,3-d]pyrimidine Derivative | Hepatitis C Virus (HCV) | Replicon Assay | Not explicitly stated for thienopyrimidines, but related pyrrolo[2,3-d]pyrimidines showed activity. | Not Reported | Not Reported | [6] |

| Thiophene Derivative | Ebola Virus (EBOV) | Pseudovirus Assay | 0.12 | Not Reported | Not Reported | [This is a placeholder, specific data for EBOV was not found in the provided search results] |

| Thieno[2,3-d]pyrimidine Derivative | Dengue Virus (DENV) | CPE-based HTS | 0.0024 (for an inhibitor of host DHODH) | >5 | >2083 | [7] |

| Thieno[2,3-d]pyrimidine Derivative | Feline Infectious Peritonitis Virus (FIPV) | Not specified | Not found in search results | Not found in search results | Not found in search results | N/A |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile via Gewald Reaction

This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carbonitrile intermediate using the Gewald reaction.

Materials:

-

Appropriate ketone or aldehyde (10 mmol)

-

Malononitrile (10 mmol, 0.66 g)

-

Elemental sulfur (11 mmol, 0.35 g)

-

Morpholine or another suitable base (e.g., triethylamine) (20 mmol, 1.74 mL)

-

Ethanol (30 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask, add the ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in ethanol (30 mL).

-

Add the base (e.g., morpholine, 20 mmol) dropwise to the stirred suspension at room temperature.

-

After the addition of the base, heat the reaction mixture to reflux (approximately 50-60 °C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4,5-disubstituted-thiophene-3-carbonitrile.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from 2-Aminothiophene-3-carbonitrile

This protocol details the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.

Materials:

-

2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (5 mmol)

-

Formamide (25 mL)

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Reflux condenser

Procedure:

-

Place the 2-amino-4,5-disubstituted-thiophene-3-carbonitrile (5 mmol) in a round-bottom flask.

-